molecular formula C15H15N5O2S B2682862 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide CAS No. 1170572-44-7

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2682862
CAS No.: 1170572-44-7
M. Wt: 329.38
InChI Key: WCHYTSNQAIVFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. This molecule features a 1,3,4-oxadiazole core, a privileged scaffold known for its diverse biological activities, which is substituted at the 2-position with an acetamide group bearing a phenylthio ether functionality and at the 5-position with a 1,5-dimethyl-1H-pyrazole moiety. The structural complexity of this compound, integrating multiple nitrogen-based heterocycles, makes it a valuable intermediate for the development of novel bioactive molecules. Research into similar compounds has demonstrated potential applications as antifungal agents against phytopathogenic fungi and has shown that such structures can be designed for controlling plant diseases . In pharmaceutical discovery, analogous compounds incorporating pyrazole and acetamide groups have been investigated for their activity against various targets . The presence of the phenylthio group is a notable feature, as sulfur-containing groups are often explored for their electronic properties and potential to modulate biological activity . Researchers utilize this compound primarily as a key building block in the synthesis of more complex molecules and for screening in biological assays to identify new lead compounds for therapeutic or agrochemical applications. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-10-8-12(19-20(10)2)14-17-18-15(22-14)16-13(21)9-23-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHYTSNQAIVFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling of the Pyrazole and Oxadiazole Rings: The pyrazole and oxadiazole rings are then coupled through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the oxadiazole carbon.

    Introduction of the Phenylthioacetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to a hydrazide using reducing agents like lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Hydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of N-substituted 2-((1,3,4-oxadiazol-2-yl)thio)acetamides , which vary in substituents on the oxadiazole, pyrazole, and aryl moieties. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name/Structure Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups Biological Activity Reference
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide Not reported 234–236 61 p-Tolyl, oxadiazole, pyrazole Not reported
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Not reported Not reported Not reported Diphenylmethyl, pyrazine Not reported
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide Not reported 200.9–201.7 80 Indole, benzothiazole Not reported
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 428.5 Not reported Not reported Chlorophenyl, indole LOX, α-glucosidase, BChE inhibition
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Not reported Not reported Not reported Benzofuran, chlorophenyl Antimicrobial (Laccase catalysis)
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Not reported 184–185 72 Nitrophenyl, pyridine Acetylcholinesterase inhibition
Physicochemical Properties
  • Melting Points : Bulkier substituents (e.g., diphenylmethyl) reduce crystallinity, lowering melting points (e.g., 184–185°C for nitrophenyl derivatives vs. 234–236°C for p-tolyl analogs) .
  • IR Spectra : Strong carbonyl (C=O) stretches at 1644–1680 cm⁻¹ and NH vibrations at ~3450 cm⁻¹ are consistent across analogs .
Hydrogen Bonding and Crystallography
  • SHELX Software : Widely used for small-molecule refinement (e.g., oxadiazole derivatives), enabling precise analysis of hydrogen-bonding patterns critical for stability and interactions .

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazole ring and an oxadiazole moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H12_{12}N4_{4}O2_{2}S, with a molecular weight of approximately 284.32 g/mol. The presence of both pyrazole and oxadiazole rings suggests potential interactions with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

Anti-inflammatory Mechanism

Research has shown that compounds containing pyrazole and oxadiazole moieties can modulate inflammatory pathways. For instance, studies have demonstrated that similar compounds can inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which play significant roles in inflammation . The proposed mechanism involves blocking the signaling pathways that lead to cytokine production.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against cancer cell lines. For example:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
5fC65.13Induces apoptosis
5fSH-SY5Y5.00Cell cycle arrest

The IC50_{50} values indicate that this compound shows significant cytotoxicity, particularly in glioma cells, suggesting its potential use in cancer therapy .

Antimicrobial Testing

Although specific studies on the antimicrobial activity of this compound are scarce, related compounds have shown promise against various bacterial strains. The dual heterocyclic nature of this compound may enhance its interaction with microbial targets .

Case Studies

A recent study evaluated a series of pyrazole derivatives for their biological activities. Among them, compounds similar to this compound exhibited significant anti-inflammatory and cytotoxic effects in preclinical models . These findings support further exploration of this compound's therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.